molecular formula C15H14N2O2 B13690306 8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13690306
M. Wt: 254.28 g/mol
InChI Key: MPSZUHKKCKSMTK-UHFFFAOYSA-N
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Description

8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with 4-methoxybenzaldehyde in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol .

Another method involves the multicomponent reaction of 2-aminopyridine, 4-methoxybenzaldehyde, and an isocyanide in the presence of a base. This reaction can be carried out under mild conditions and provides a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, its antituberculosis activity is thought to involve inhibition of key enzymes in the bacterial cell wall synthesis pathway . The compound’s fluorescent properties are attributed to its ability to form stable complexes with metal ions, leading to changes in its electronic structure and emission characteristics .

Comparison with Similar Compounds

8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

Biological Activity

8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C15_{15}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : 258.28 g/mol

This compound features a methoxy group at both the 8-position of the imidazo ring and the para position of the phenyl group, which may influence its biological activity.

Anticholinesterase Activity

Imidazo[1,2-a]pyridine derivatives have been studied for their potential as anticholinesterase agents. In particular, compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, a related compound demonstrated an IC50_{50} value of 79 µM against AChE . This suggests that this compound may also exhibit similar inhibitory effects.

Antitumor Activity

Research indicates that imidazopyridine derivatives possess significant antitumor properties. One study reported that derivatives with specific substitutions exhibited selective antiproliferative activity against various cancer cell lines, including colon carcinoma . The presence of methoxy groups in the structure may enhance this activity by facilitating interactions with biological targets.

Antibacterial and Antiviral Properties

The antibacterial activity of imidazo[1,2-a]pyridine compounds has been documented against both Gram-positive and Gram-negative bacteria. For instance, derivatives were evaluated for their minimal inhibitory concentrations (MICs) against strains like Escherichia coli and Staphylococcus aureus, with some showing potent effects . Moreover, antiviral activities have also been observed in related structures, indicating a broad spectrum of efficacy against different pathogens .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmission (AChE and BChE), which is crucial for treating neurodegenerative disorders.
  • DNA Intercalation : Some imidazopyridine derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells .
  • Receptor Modulation : These compounds may also interact with various receptors in the body, influencing signaling pathways relevant to inflammation and infection.

Case Studies

Several studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives:

StudyFindings
Demonstrated strong antiproliferative effects against colon carcinoma cell lines with IC50_{50} values ranging from 0.4 to 0.7 μM.
Identified hits with anti-leishmanial activity through virtual screening; showed potential for further optimization.
Evaluated a series of derivatives for AChE inhibition; highlighted structure-activity relationships that could apply to this compound.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

8-methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O2/c1-18-12-7-5-11(6-8-12)13-10-17-9-3-4-14(19-2)15(17)16-13/h3-10H,1-2H3

InChI Key

MPSZUHKKCKSMTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)OC

Origin of Product

United States

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